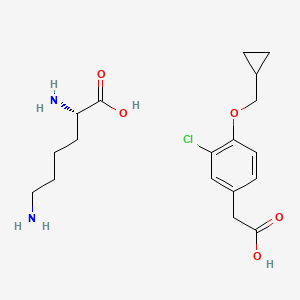
Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) is a chemical compound with the molecular formula C12-H13-Cl-O3.C6-H14-N2-O2 and a molecular weight of 386.92 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) involves several steps. The starting material is typically 3-chloro-4-(cyclopropylmethoxy)benzene, which undergoes a series of reactions to introduce the acetic acid and lysine moieties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) can be compared with other similar compounds, such as:
3-Chloro-4-cyclopropylmethoxyphenylacetic acid: This compound lacks the lysine moiety and may have different biological activities.
2-(3-Chloro-4-cyclopropylmethoxyphenyl)acetic acid: Similar to the above compound but with variations in the acetic acid group.
ISF 2508: Another related compound with potential therapeutic applications. The uniqueness of acetic acid, 2-(3-chloro-4-(cyclopropylmethoxy)phenyl)-, lysine salt (D,L) lies in its specific chemical structure, which imparts distinct properties and applications.
Properties
CAS No. |
63007-70-5 |
|---|---|
Molecular Formula |
C18H27ClN2O5 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C12H13ClO3.C6H14N2O2/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8;7-4-2-1-3-5(8)6(9)10/h3-5,8H,1-2,6-7H2,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
LVHPHUGYIYSFTN-ZSCHJXSPSA-N |
Isomeric SMILES |
C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















